molecular formula C7H13NO2 B1618792 1,1-Dimethylpyrrolidinium-2-carboxylate CAS No. 32039-73-9

1,1-Dimethylpyrrolidinium-2-carboxylate

Cat. No.: B1618792
CAS No.: 32039-73-9
M. Wt: 143.18 g/mol
InChI Key: CMUNUTVVOOHQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Dimethylpyrrolidinium-2-carboxylate, widely known in research as Stachydrine or L-proline betaine, is a naturally occurring quaternary ammonium alkaloid that presents significant opportunities for scientific investigation. This compound is primarily recognized for its potential cardiovascular applications , where it has been studied for its ability to support blood circulation and dispel blood stasis, making it a compelling subject for research into vascular health and related disorders . Its mechanism of action is multifaceted, involving the modulation of key inflammatory pathways; it has been demonstrated to act as a blocker of the NF-κB signaling pathway, which underpins its promising anti-inflammatory and potential anti-fibrotic properties . Sourced from botanicals such as Leonurus species, Stachydrine functions as a neurotransmitter modulator , with research indicating effects on the central nervous system that warrant further exploration for neuroprotective applications . Furthermore, its role extends to fundamental biochemistry, where it serves as a substrate for the glycine betaine/proline betaine-binding periplasmic protein in model organisms, highlighting its relevance in microbial and osmotic stress studies . As a plant-derived alkaloid, it exemplifies the intersection of traditional herbal medicine and modern pharmacotherapy, offering researchers a versatile tool for probing cardiovascular, inflammatory, and metabolic pathways .

Properties

IUPAC Name

1,1-dimethylpyrrolidin-1-ium-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8(2)5-3-4-6(8)7(9)10/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUNUTVVOOHQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1C(=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274274
Record name stachydrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32039-73-9
Record name stachydrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity
    • Recent studies have highlighted the potential of 1,1-dimethylpyrrolidinium-2-carboxylate derivatives in cancer treatment. For instance, compounds functionalized with pyridinium groups have demonstrated significant antiproliferative effects against various cancer cell lines, including those resistant to standard therapies like cisplatin and doxorubicin. These compounds induce oxidative stress and apoptosis in cancer cells, suggesting a novel mechanism of action distinct from conventional anticancer drugs .
    CompoundActivityCell LineConcentration
    Compound 13AntiproliferativeNIH:OVCAR-310 μM
    Compound 14AntitumorMouse xenograft model15 mg/kg
  • Neuroprotective Effects
    • Some studies suggest that derivatives of this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanism involves modulation of neurotransmitter levels and protection against oxidative stress .
  • Alkaloid Research
    • As an alkaloid, this compound is part of ongoing research into natural products derived from plants like Achillea millefolium. These studies aim to explore the pharmacological potential of various alkaloids for therapeutic uses .

Agricultural Applications

  • Plant Growth Regulation
    • The compound has been investigated for its role as a plant growth regulator. It influences metabolic pathways that enhance growth and stress resistance in plants, making it a candidate for agricultural applications .
  • Pest Resistance
    • Research indicates that certain derivatives can improve pest resistance in crops by enhancing the plant's defensive mechanisms against herbivores and pathogens .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of a series of pyridinium-functionalized fullerene derivatives on cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through oxidative stress pathways. In vivo tests on mouse models showed reduced tumor growth when treated with these derivatives, highlighting their potential as new anticancer agents .

Case Study 2: Neuroprotective Properties

Research focused on the neuroprotective effects of this compound derivatives in models of oxidative stress-induced neurotoxicity. The findings suggested that these compounds could mitigate neuronal damage and improve cognitive function in animal models, paving the way for future therapeutic applications in neurodegenerative diseases .

Comparison with Similar Compounds

4-Hydroxy-1,1-dimethylpyrrolidinium-2-carboxylate (Betonicine/Achillein)

  • CAS : 515-25-3
  • Molecular Formula: C₇H₁₃NO₃
  • Molecular Weight : 159.18 g/mol
  • Key Differences :
    • Contains a hydroxyl group at the C4 position, increasing hydrogen-bonding capacity compared to stachydrine .
    • Higher complexity (PubChem complexity score: 193 vs. stachydrine’s 143) due to stereochemical variations (2S,4S configuration) .
  • Sources : Predominantly isolated from Achillea millefolium (yarrow) and Lamiaceae species (Betonica officinalis, Marrubium vulgare) .
  • Pharmacology: Limited preclinical data; historically studied for non-specific bioactivity but lacks therapeutic validation .

Calystegine B (8-Azabicyclo[3.2.1]octane-1,2,3,4-tetrol)

  • CAS : PubChem CID 124434
  • Molecular Formula: C₇H₁₃NO₄
  • Molecular Weight : 191.18 g/mol
  • Key Differences: Bicyclic tropane alkaloid with a rigid azabicyclo structure, contrasting with the monocyclic pyrrolidine core of stachydrine . Acts as a potent inhibitor of glucosylceramidase beta (GBA), a target in Gaucher disease .
  • Sources : Found in Solanaceae (Solanum dulcamara, Atropa belladonna) and Convolvulaceae .
  • Pharmacology : Actively investigated for enzyme inhibition, with 8 ongoing bioassay studies as of 2020 .

Methyl 1-methylpyrrolidine-2-carboxylate

  • CAS : 37619-24-2
  • Molecular Formula: C₇H₁₁NO₂
  • Molecular Weight : 141.17 g/mol
  • Key Differences: Ester derivative lacking the zwitterionic character of stachydrine .

Comparative Data Table

Compound Stachydrine Betonicine Calystegine B
CAS/ID 471-87-4 515-25-3 124434 (PubChem CID)
Molecular Formula C₇H₁₃NO₂ C₇H₁₃NO₃ C₇H₁₃NO₄
Molecular Weight (g/mol) 143.18 159.18 191.18
Structural Features Monocyclic pyrrolidine, zwitterion C4-hydroxylated pyrrolidine Bicyclic tropane, four hydroxyls
Natural Sources Stachys spp., fungal fermentation Achillea millefolium Solanum dulcamara
Bioassay Studies 111 (inconclusive) Limited 8 (ongoing)
Therapeutic Potential Unclear Unvalidated GBA inhibition

Key Research Findings

Abundance vs. Bioactivity :

  • Stachydrine and betonicine are abundant in high-occurrence plant species (e.g., A. millefolium: 990,000 occurrences), yet their therapeutic utility lags behind less abundant alkaloids .
  • Calystegine B’s structural complexity correlates with targeted enzyme inhibition, highlighting the role of molecular architecture in bioactivity .

Synthetic Accessibility :

  • Methyl 1-methylpyrrolidine-2-carboxylate is a precursor in stachydrine synthesis but lacks natural pharmacological relevance .

Biosynthetic Pathways :

  • Stachydrine production via fungal fermentation demonstrates scalable biosynthesis, unlike betonicine, which relies on plant extraction .

Preparation Methods

General Synthetic Approach

This compound can be synthesized by alkylation of pyrrolidine derivatives followed by carboxylation or by direct quaternization of 2-carboxypyrrolidine derivatives. The key step involves methylation of the pyrrolidine nitrogen to form the quaternary ammonium salt, typically using methylating agents such as methyl iodide or dimethyl carbonate under mild conditions.

Alkylation Using Dimethyl Carbonate

A recent green chemistry approach involves the use of dimethyl carbonate as a methylating agent to prepare N,N-dimethylpyrrolidinium salts, including this compound. This method proceeds via a simple alkylation reaction of the neutral amine (pyrrolidine derivative) with dimethyl carbonate, followed by conversion of the methyl carbonate anion-based salt to the hydrogen carbonate salt. The reaction occurs near room temperature in aqueous media, producing only gaseous byproducts (CO2 and H2O), which simplifies purification and avoids halide or metal ion contamination.

1,3-Dipolar Cycloaddition Route for Pyrrolidinium Derivatives

In the synthesis of related pyrrolidinium derivatives, 1,3-dipolar cycloaddition of azomethine ylides generated from glycine analogues or pyrrolidine derivatives with aldehydes has been employed. This method allows the construction of the pyrrolidinium ring with various substituents. Subsequent methylation with methyl iodide yields the quaternary ammonium salts. Although this method is more commonly applied to fullerene derivatives, it demonstrates the versatility of pyrrolidinium salt synthesis.

One-Pot Processes for Pyrrolidinium Salts

Patent literature describes one-pot processes for preparing pyrrolidinium salts, including glycopyrrolate salts, which are structurally related to this compound. These processes use commercially available acids and avoid hazardous reagents like sodium hydride. The reaction involves esterification, methylation, and crystallization steps under controlled temperatures, yielding high-purity quaternary ammonium salts.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Conditions Byproducts Purification Advantages References
Alkylation with Dimethyl Carbonate Neutral amine, dimethyl carbonate Room temperature, aqueous CO2, H2O (gaseous) Minimal, no halides Green, clean, halide-free, mild
1,3-Dipolar Cycloaddition + Methylation Glycine analogues, aldehydes, methyl iodide Moderate temperature, organic solvents Methyl iodide excess Chromatography Versatile, allows ring construction
One-Pot Esterification and Methylation Commercial acids, methyl bromide Controlled temp, multiple steps Methyl bromide excess Crystallization Simple, scalable, high purity

Detailed Research Findings

  • The dimethyl carbonate alkylation method is notable for its environmental friendliness and operational simplicity. It avoids the use of toxic methylating agents like methyl iodide or methyl bromide and produces only gaseous byproducts, which can be vented safely. This method also yields salts free from halide contamination, which is beneficial for pharmaceutical applications.

  • The 1,3-dipolar cycloaddition approach, while more complex, allows the synthesis of pyrrolidinium derivatives with diverse substituents, enabling structural modifications. However, methylation with methyl iodide requires careful handling due to toxicity and potential side reactions. This method has been successfully applied to synthesize fullerene derivatives bearing pyrrolidinium moieties, indicating its utility in complex molecule synthesis.

  • The patented one-pot process for glycopyrrolate salts demonstrates a practical industrial approach to pyrrolidinium salt synthesis. It involves esterification of the pyrrolidine ring, methylation, and crystallization steps with controlled temperature profiles to achieve high enantiomeric purity. This process avoids hazardous reagents and conditions, making it safer and more efficient for large-scale production.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the stereochemistry of 1,1-Dimethylpyrrolidinium-2-carboxylate?

  • Methodological Answer : Use 2D NMR techniques (e.g., COSY, NOESY) to resolve stereochemical ambiguities. The compound’s (2S) configuration (as per IUPAC naming) can be confirmed by comparing coupling constants and nuclear Overhauser effects (NOE) with reference data for L-proline derivatives . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight (143.18 g/mol) and functional groups (carboxylate, pyrrolidinium ring) .

Q. How can the purity of this compound be assessed in synthetic batches?

  • Methodological Answer : Employ reverse-phase HPLC with a polar embedded stationary phase (e.g., C18 column) and UV detection at 210–220 nm. Use a mobile phase of water/acetonitrile (95:5) with 0.1% formic acid to separate impurities. Purity thresholds should align with pharmacopeial standards (>95% area under the curve) .

Q. What are the key challenges in synthesizing this compound, and how can they be mitigated?

  • Methodological Answer : Dimethylation of L-proline often leads to incomplete quaternization. Optimize reaction conditions by using excess methyl iodide in a DMF/water mixture under nitrogen, with controlled pH (8–9) to minimize side reactions. Monitor progress via TLC (silica gel, ninhydrin staining) .

Advanced Research Questions

Q. How does the zwitterionic structure of this compound influence its solubility and stability in aqueous buffers?

  • Methodological Answer : The compound’s zwitterionic nature enhances solubility in polar solvents (e.g., water, methanol) but may lead to pH-dependent aggregation. Conduct dynamic light scattering (DLS) and zeta potential measurements across a pH range (3–10) to assess colloidal stability. Buffers with ionic strengths >0.1 M are recommended to suppress electrostatic interactions .

Q. What mechanisms underlie the reported bioactivity of this compound in plant stress responses?

  • Methodological Answer : Hypothesized roles include osmoregulation and reactive oxygen species (ROS) scavenging. Validate via in vitro assays:

  • Measure osmotic potential changes in plant cell cultures under salt stress.
  • Quantify ROS (e.g., H₂O₂) using fluorescent probes (e.g., DCFH-DA) in the presence/absence of the compound.
  • Cross-reference with transcriptomic data to identify upregulated stress-response genes .

Q. How can contradictory NMR data for this compound in different solvents be resolved?

  • Methodological Answer : Solvent-induced shifts in 1^1H and 13^13C NMR spectra arise from hydrogen bonding and ion-pairing effects. Compare data in deuterated water (D₂O) versus deuterated DMSO to isolate solvent interactions. Use DFT calculations (e.g., B3LYP/6-31G*) to model solvent effects on chemical shifts .

Q. What strategies are effective for stabilizing this compound in long-term storage?

  • Methodological Answer : Lyophilize the compound and store under argon at −20°C to prevent hygroscopic degradation. Periodically assess stability via LC-MS to detect hydrolysis products (e.g., dimethylamine, L-proline). Add antioxidants (e.g., 0.01% BHT) to aqueous solutions if ROS-mediated degradation is observed .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across literature (e.g., 210–225°C)?

  • Methodological Answer : Variations arise from differences in crystallinity and residual solvent content. Recrystallize the compound from ethanol/water (1:1), and perform differential scanning calorimetry (DSC) at a heating rate of 5°C/min under nitrogen. Compare results with thermogravimetric analysis (TGA) to confirm decomposition thresholds .

Q. How should researchers address discrepancies in reported bioactivity between synthetic and natural isolates of this compound?

  • Methodological Answer : Natural isolates may contain co-extracted metabolites (e.g., flavonoids) that synergize activity. Perform LC-MS metabolomic profiling of natural extracts and compare bioassay results (e.g., antimicrobial IC₅₀) against synthetic standards. Use statistical models (e.g., PCA) to identify confounding factors .

Methodological Recommendations Table

Research Aspect Recommended Techniques Key References
Structural Elucidation2D NMR (COSY, NOESY), FT-IR, High-Resolution MS
Purity AnalysisReverse-phase HPLC, TLC with ninhydrin staining
Stability AssessmentDLS, Zeta Potential, LC-MS stability-indicating assays
Bioactivity ProfilingROS scavenging assays, Osmotic potential measurements, Transcriptomic analysis
Solvent Interaction StudySolvent-dependent NMR, DFT calculations

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dimethylpyrrolidinium-2-carboxylate
Reactant of Route 2
1,1-Dimethylpyrrolidinium-2-carboxylate

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